Amino-PEG5-amine

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOPZYBJIJNBLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575708 |

Source

|

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-26-1 |

Source

|

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of Amino-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG5-amine is a versatile, homobifunctional linker widely employed in biomedical research and drug development. Its structure, featuring a five-unit polyethylene (B3416737) glycol (PEG) chain flanked by primary amine groups, imparts a unique combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Properties and Applications

This compound, chemically known as 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, possesses a molecular weight of approximately 280.36 g/mol and the molecular formula C12H28N2O5. The terminal primary amines are reactive towards various functional groups, including carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones), enabling the formation of stable amide bonds. The central PEG5 spacer enhances the solubility of conjugated molecules in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.

The primary research applications of this compound include:

-

Bioconjugation: Covalently linking biomolecules such as proteins, peptides, and oligonucleotides.

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: Serving as a flexible linker to connect a target protein binder and an E3 ligase ligand.

-

Drug Delivery: Improving the solubility and pharmacokinetic profiles of therapeutic agents.

-

Surface Modification: Functionalizing nanoparticles, hydrogels, and other polymers to enhance biocompatibility and provide anchor points for further modification.

Data Presentation: Properties and Performance

The following tables summarize key quantitative data related to the use of this compound and similar PEG linkers in various research contexts.

| Property | Value | Reference |

| Molecular Formula | C12H28N2O5 | --INVALID-LINK-- |

| Molecular Weight | 280.4 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage Conditions | -20°C, protect from light and moisture | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound.

| PROTAC Target | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | 3 | 25 | >95 | HeLa | --INVALID-LINK-- |

| BRD4 | 4 | 15 | >95 | HeLa | --INVALID-LINK-- |

| BRD4 | 5 | 8 | >95 | HeLa | --INVALID-LINK-- |

| BRD4 | 6 | 18 | >90 | HeLa | --INVALID-LINK-- |

Table 2: Comparative In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths. This table presents synthesized data to illustrate the impact of linker length on PROTAC performance, with the PEG5 linker showing optimal degradation efficiency in this hypothetical series.

| Conjugate | Linker | Half-life (hours) | In Vitro Cytotoxicity Reduction (fold) | Reference |

| ZHER2-SMCC-MMAE | None | - | - | --INVALID-LINK-- |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5-fold increase | 4.5 | --INVALID-LINK-- |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2-fold increase | 22 | --INVALID-LINK-- |

Table 3: Impact of PEG Linker Length on the Pharmacokinetics and Cytotoxicity of Affibody-Drug Conjugates. While not specific to a PEG5 linker, this data illustrates the general trend of PEGylation on drug conjugate properties.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to a molecule containing a carboxylic acid group.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Preparation of Reactants:

-

Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.

-

Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Dissolve this compound in the Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add EDC (1.5 equivalents relative to the carboxylic acid) and NHS/sulfo-NHS (1.5 equivalents) to the carboxylic acid solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Coupling Reaction:

-

Add the activated carboxylic acid solution to the this compound solution. A 1:1 to 1:2 molar ratio of activated acid to this compound is a common starting point.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to react with any excess NHS esters.

-

-

Purification:

-

Purify the conjugate using a desalting column to remove excess reagents and byproducts.

-

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC molecule where this compound links a target protein ligand and an E3 ligase ligand. This example assumes one ligand has a carboxylic acid and the other has a functional group that can be converted to an amine.

Materials:

-

Target protein ligand with a carboxylic acid group

-

E3 ligase ligand with a protected amine or a precursor to an amine

-

This compound

-

EDC, NHS

-

Deprotection reagents (e.g., trifluoroacetic acid for Boc deprotection)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Anhydrous DMF

-

Purification supplies (e.g., HPLC)

Procedure:

-

Synthesis of Ligand-Linker Intermediate:

-

Activate the carboxylic acid group of the target protein ligand using EDC and NHS as described in Protocol 1.

-

React the activated ligand with a molar excess of this compound to ensure monofunctionalization of the linker.

-

Purify the resulting ligand-PEG5-amine intermediate by HPLC.

-

-

Deprotection of the E3 Ligase Ligand (if necessary):

-

If the E3 ligase ligand has a protected amine, deprotect it according to standard protocols (e.g., using TFA for a Boc group).

-

-

Final Coupling:

-

Dissolve the purified ligand-PEG5-amine intermediate and the deprotected E3 ligase ligand in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

-

Purification:

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

-

Protocol 3: Surface Functionalization of Nanoparticles

This protocol describes the amination of carboxylated nanoparticles using this compound.

Materials:

-

Carboxylated nanoparticles

-

This compound

-

EDC, sulfo-NHS

-

Activation Buffer: 50 mM MES, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-8.5

-

Washing Buffer: PBS with 0.05% Tween-20

-

Quenching Solution: Ethanolamine or Tris buffer

Procedure:

-

Particle Preparation:

-

Resuspend the carboxylated nanoparticles in the Activation Buffer.

-

-

Activation:

-

Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

-

Add the EDC/sulfo-NHS solution to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Washing:

-

Remove excess EDC and sulfo-NHS by washing the particles 2-3 times with the Coupling Buffer. Use centrifugation or magnetic separation as appropriate.

-

-

Coupling:

-

Dissolve this compound in the Coupling Buffer.

-

Add the this compound solution to the activated particle suspension.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Washing:

-

Quench the reaction by adding the Quenching Solution.

-

Wash the functionalized nanoparticles extensively with the Washing Buffer to remove unreacted this compound and byproducts.

-

-

Characterization:

-

Quantify the surface amine groups using methods such as the ninhydrin (B49086) assay or X-ray photoelectron spectroscopy (XPS) to determine the success of the functionalization.[1][2][3][4]

-

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for bioconjugation.

Caption: Workflow for nanoparticle surface functionalization.

References

- 1. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.sciltp.com [media.sciltp.com]

An In-depth Technical Guide to Amino-PEG5-amine: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Amino-PEG5-amine, a versatile homobifunctional crosslinker essential for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation and drug delivery.

Core Chemical Identity and Structure

This compound, systematically named 3,6,9,12,15-pentaoxaheptadecane-1,17-diamine, is a polyethylene (B3416737) glycol (PEG) derivative containing five ethylene (B1197577) glycol units flanked by terminal primary amine groups.[1][2] The presence of these two reactive amine groups allows for the covalent linkage of molecules, while the hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][3]

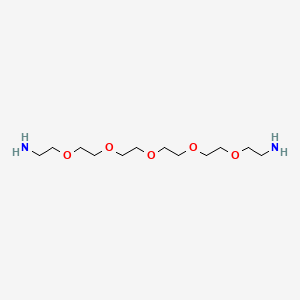

Chemical Structure:

H₂N-(CH₂CH₂O)₅-CH₂CH₂-NH₂

This structure imparts a unique combination of flexibility, hydrophilicity, and reactivity, making it a valuable tool in bioconjugation and materials science.[1]

Physicochemical and Reactive Properties

The properties of this compound are summarized in the tables below, providing key data for its use in experimental design.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 72236-26-1 | [1][2][4][5][6] |

| Molecular Formula | C₁₂H₂₈N₂O₅ | [1][2][4][5][6] |

| Molecular Weight | 280.36 g/mol | [1][4] |

| Appearance | Colorless Liquid | [4] |

| Purity | Typically >95% | [1][2][5] |

Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). | [4] |

| Storage | Store at -20°C, protected from light. For use, it is recommended to use anhydrous solvents to maintain the reactivity of the amine groups. | [1] |

| Stability | The amine groups are susceptible to degradation in the presence of moisture and strong oxidizing agents. The PEG backbone is generally stable under physiological conditions. |

Reactivity

| Property | Description | Reference(s) |

| pKa of Amine Groups | The pKa of protonated primary amines on similar PEG compounds in solution is approximately 9.7. This value can decrease to around 7.1 when the molecule is attached to a surface. | [2] |

| Reactivity | The terminal primary amine groups are nucleophilic and readily react with electrophiles such as carboxylic acids (in the presence of activators like EDC), activated esters (e.g., NHS esters), and aldehydes/ketones. | [1][6][7] |

Experimental Protocols

This compound is predominantly used in bioconjugation reactions. Below are detailed protocols for its two primary applications: reaction with N-hydroxysuccinimide (NHS) esters and coupling with carboxylic acids.

Protocol for Amine-Reactive Conjugation with NHS Esters

This protocol outlines the steps for conjugating this compound to a molecule containing an NHS ester. This reaction is efficient at a pH range of 7-9 and does not require a coupling agent.[1][5]

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: Phosphate-buffered saline (PBS) pH 7.4 or 0.1 M sodium bicarbonate buffer pH 8.5. Avoid buffers containing primary amines (e.g., Tris).

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Procedure:

-

Dissolve the NHS ester: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a suitable concentration (e.g., 10 mg/mL).

-

Dissolve this compound: Dissolve this compound in the reaction buffer.

-

Reaction: Add the dissolved NHS ester to the this compound solution. A typical molar ratio is a 1.5 to 5-fold molar excess of the NHS ester.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

Protocol for Carboxylic Acid Coupling using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching solution: 2-Mercaptoethanol or dithiothreitol (B142953) (DTT).

Procedure:

-

Dissolve the carboxylic acid: Dissolve the carboxylic acid-containing molecule in the activation buffer.

-

Activation: Add a 5 to 10-fold molar excess of EDC and NHS to the carboxylic acid solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Dissolve this compound: Dissolve this compound in the reaction buffer.

-

Conjugation: Add the activated carboxylic acid solution to the this compound solution.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

Quenching: Add a quenching solution to stop the reaction.

-

Purification: Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

Applications in Research and Drug Development

This compound is a valuable tool in a variety of applications due to its bifunctional nature and the advantageous properties of the PEG spacer.

-

Bioconjugation: It is widely used to link biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces.[1]

-

Drug Delivery: The PEG linker enhances the solubility and pharmacokinetic profile of drugs.[1] It is a key component in the synthesis of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.

-

Surface Functionalization: this compound can be used to modify the surface of nanoparticles, hydrogels, and other polymers to improve their biocompatibility and provide reactive handles for further functionalization.[1]

-

PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[8]

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key reaction workflows and the role of this compound in a broader biological context.

References

- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Amino-PEG-Amine | AxisPharm [axispharm.com]

- 4. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. m-PEG5-amine | PEG analogue | CAS# 5498-83-9 | InvivoChem [invivochem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG5-amine, a bifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical component in modern drug development and bioconjugation. Its hydrophilic pentaethylene glycol spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, making it an invaluable tool in the creation of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and characterization data to support researchers in its application.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the protection of a commercially available diamine or the conversion of a diol precursor, followed by deprotection. The most common strategy employs the tert-butyloxycarbonyl (Boc) protecting group, which is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Step 1: Synthesis of Boc-NH-PEG5-NH-Boc

The synthesis of the Boc-protected intermediate, Boc-NH-PEG5-NH-Boc, can be accomplished by reacting commercially available this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG5-NH-Boc.

Step 2: Synthesis of this compound (Deprotection)

The final step involves the removal of the Boc protecting groups using a strong acid, typically trifluoroacetic acid (TFA), to yield the desired this compound.

Experimental Protocol:

-

Dissolution: Dissolve the crude Boc-NH-PEG5-NH-Boc from the previous step in anhydrous DCM.

-

Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Purification: The crude this compound is then purified using an appropriate method as described in the following section.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product.

Flash Column Chromatography

For laboratory-scale purifications, flash column chromatography is a common and effective method. Due to the basic nature of the amino groups, specialized stationary phases or mobile phase additives are often employed to achieve good separation and prevent peak tailing.

Experimental Protocol:

-

Stationary Phase: Use amine-functionalized silica (B1680970) gel or standard silica gel.

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (DCM) is typically used. For standard silica, the addition of a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak shape and separation.[1][2][3]

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradually increasing gradient of the more polar solvent (methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

-

Column: A C18 reverse-phase preparative column is commonly used.[4][5]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) (0.1%) or formic acid (0.1%), is typically employed.[4][5]

-

Sample Injection: Dissolve the crude or partially purified this compound in the initial mobile phase and inject it onto the column.

-

Gradient Elution: Run a linear gradient from low to high organic phase concentration to elute the product.

-

Fraction Collection and Lyophilization: Collect fractions corresponding to the product peak and lyophilize to obtain the pure this compound as a salt (e.g., TFA salt).

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its Boc-protected precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| Boc-NH-PEG5-NH-Boc | C₂₂H₄₄N₂O₇ | 480.60 | >90% | >95% |

| This compound | C₁₂H₂₈N₂O₅ | 280.36 | >95% (deprotection) | >98%[6] |

| Compound | Analytical Technique | Expected Results |

| Boc-NH-PEG5-NH-Boc | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.1 (br s, 2H, NH), 3.65-3.55 (m, 20H, OCH₂CH₂O), 3.3 (q, 4H, CH₂NH), 1.44 (s, 18H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0 (C=O), 79.2 (C(CH₃)₃), 70.5, 70.3, 70.1 (OCH₂CH₂O), 40.4 (CH₂NH), 28.4 (C(CH₃)₃) | |

| ESI-MS | m/z: 481.3 [M+H]⁺, 503.3 [M+Na]⁺ | |

| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.65-3.55 (m, 20H, OCH₂CH₂O), 2.85 (t, 4H, CH₂NH₂), 1.7 (br s, 4H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 73.4 (OCH₂CH₂NH₂), 70.5, 70.3, 70.1 (OCH₂CH₂O), 41.7 (CH₂NH₂) | |

| ESI-MS | m/z: 281.2 [M+H]⁺[7] |

Visualization of Workflows

Synthesis Workflow

Caption: A two-step synthesis of this compound via Boc protection and deprotection.

Purification Workflow

Caption: A typical purification workflow for obtaining high-purity this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a vital linker in the field of bioconjugation and drug delivery. The experimental protocols and characterization data presented herein are based on established chemical principles and are intended to serve as a valuable resource for researchers. By following these guidelines, scientists can confidently produce high-purity this compound for their research and development needs, ultimately contributing to the advancement of targeted therapies and novel biomaterials.

References

- 1. biotage.com [biotage.com]

- 2. rsc.org [rsc.org]

- 3. biotage.com [biotage.com]

- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hplc.eu [hplc.eu]

- 6. This compound, 72236-26-1 | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

Amino-PEG5-amine: Key Physicochemical Properties

Amino-PEG5-amine is a homobifunctional PEG linker characterized by the presence of primary amine groups at both ends of a five-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts hydrophilicity and flexibility, making it a versatile tool in bioconjugation, drug delivery, and materials science.

Physicochemical Data Summary

The key quantitative properties of this compound are its molecular weight and its assigned CAS number for unique identification. These values are crucial for researchers in stoichiometry calculations, experimental design, and regulatory documentation.

| Property | Value | References |

| Molecular Weight | 280.36 g/mol | [1][2] |

| CAS Number | 72236-26-1 | [1][2][3][4][5] |

| Molecular Formula | C12H28N2O5 | [2][3][5] |

Experimental Applications

The dual amine functionality of this compound allows for its reaction with a variety of chemical groups, including carboxylic acids and activated NHS esters.[4][5][6] This reactivity is fundamental to its application in crosslinking molecules, modifying surfaces, and developing complex drug delivery systems.[1] The PEG linker itself enhances the solubility and can reduce the steric hindrance of the conjugated molecules.[1]

Logical Workflow for Bioconjugation

The use of this compound in a typical bioconjugation workflow involves several key steps, from initial reaction to final purification. The following diagram illustrates a generalized logical workflow for conjugating a molecule of interest (MOI) to a target using this linker.

References

Solubility of Amino-PEG5-amine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Amino-PEG5-amine, a versatile bifunctional linker molecule. Due to its hydrophilic polyethylene (B3416737) glycol (PEG) backbone and terminal amine groups, this compound sees extensive use in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding its solubility in various solvents is critical for its effective application in these fields.

Core Concepts of Solubility for this compound

This compound (CAS No: 72236-26-1, Molecular Formula: C12H28N2O5, Molecular Weight: 280.36 g/mol ) is a short-chain PEG derivative featuring primary amine groups at both ends.[3] The presence of the repeating ethylene (B1197577) glycol units confers hydrophilicity, making it readily soluble in aqueous solutions.[4][5] The terminal amine groups allow for covalent attachment to other molecules, such as proteins, peptides, or small molecule drugs.[2]

Generally, PEG derivatives are known for their solubility in a wide range of solvents.[6] For this compound, this includes polar protic solvents like water and ethanol, polar aprotic solvents such as DMSO and DMF, and chlorinated solvents like dichloromethane (B109758) (DCM).[3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides an illustrative summary of its expected solubility based on the known properties of similar short-chain PEG compounds and common laboratory observations. These values should be experimentally verified for specific applications.

| Solvent | Chemical Formula | Type | Expected Solubility at 25°C (mg/mL) |

| Water | H₂O | Polar Protic | > 100 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | > 100 |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | > 50 |

| Ethanol | C₂H₅OH | Polar Protic | > 100 |

| Methanol | CH₃OH | Polar Protic | > 100 |

| Chloroform | CHCl₃ | Chlorinated | > 50 |

| Acetonitrile | C₂H₃N | Polar Aprotic | > 50 |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble |

| Hexanes | C₆H₁₄ | Nonpolar | Insoluble |

| Diethyl Ether | (C₂H₅)₂O | Ether | Insoluble |

Note: The values presented are estimates and should be confirmed experimentally.

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] The following protocol is a generalized procedure that can be adapted for this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or another appropriate quantitative technique.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, a common application for this molecule.

Caption: A generalized workflow for a bioconjugation experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, CAS 72236-26-1 | AxisPharm [axispharm.com]

- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Homobifunctional Nature of Amino-PEG5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG5-amine is a versatile, homobifunctional crosslinking agent that has garnered significant attention in the fields of bioconjugation, drug delivery, and surface modification. Its structure, featuring a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two primary amine groups, imparts unique properties that are highly advantageous for a range of biomedical applications. This technical guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols for its use, and a discussion of its applications in advanced therapeutic and diagnostic development.

The homobifunctional nature of this compound allows for the straightforward crosslinking of molecules bearing amine-reactive functional groups, such as carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters). The central PEG chain enhances the solubility and biocompatibility of the resulting conjugates, often reducing immunogenicity and improving pharmacokinetic profiles of therapeutic molecules.[1]

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for researchers in planning and executing conjugation experiments, ensuring reproducibility and desired outcomes.

| Property | Value | References |

| Chemical Formula | C12H28N2O5 | [2] |

| Molecular Weight | 280.36 g/mol | [3] |

| Purity | Typically >95% or >98% | [2][4] |

| Spacer Arm Length | ~21.1 Å | |

| Solubility | Water, DMSO, DMF, DCM | [5] |

| Appearance | White to off-white solid or viscous oil | |

| Storage Conditions | -20°C, desiccated | [2] |

Note: The spacer arm length is an approximation calculated based on the bond lengths of the constituent atoms.

Reaction Mechanism and Kinetics

The primary utility of this compound lies in its ability to react with molecules containing carboxylic acid or activated ester functionalities. The nucleophilic primary amine groups at each end of the PEG chain readily attack the electrophilic carbonyl carbon of a carboxyl group (in the presence of a carbodiimide (B86325) activator like EDC) or an NHS ester, forming a stable amide bond.[]

The reaction with NHS esters is particularly common due to its efficiency and the formation of a stable product at physiological pH. The kinetics of the amine-NHS ester reaction are influenced by several factors, including pH, temperature, and the concentration of reactants. The reaction is most efficient at a pH range of 7.2 to 8.5.[7] At lower pH, the amine groups are protonated, reducing their nucleophilicity. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[][7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, highlighting the importance of optimizing reaction conditions.[7]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Bioconjugation Workflow

This workflow outlines the fundamental steps for conjugating a molecule containing a carboxylic acid or NHS ester to a target molecule using this compound.

Detailed Protocol for Protein Crosslinking with an NHS Ester-Functionalized Molecule

This protocol provides a step-by-step guide for crosslinking a protein with a molecule containing two NHS ester groups, using this compound as the linker.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

This compound

-

NHS ester-functionalized molecule

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

-

Reagent Preparation:

-

Equilibrate the NHS ester-functionalized molecule and this compound to room temperature before opening.

-

Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare a stock solution of this compound in the reaction buffer.

-

-

Reaction Setup:

-

To the protein solution, add the this compound solution. The molar ratio will depend on the desired degree of labeling and should be optimized empirically. A common starting point is a 10- to 50-fold molar excess of the PEG linker to the protein.[8]

-

Slowly add the NHS ester stock solution to the protein-PEG mixture while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[7] The optimal time may vary depending on the specific reactants.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[8] Incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.

-

-

Purification:

-

Remove excess crosslinker and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.

-

-

Characterization:

Applications in Drug Development

This compound is a valuable tool in the development of advanced therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[11] The linker connecting the antibody and the drug is a critical component, and PEG-based linkers like this compound offer several advantages, including enhanced solubility and a favorable pharmacokinetic profile.

Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates the key stages in the development of an ADC, highlighting the role of the PEG linker.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker with broad applications in biomedical research and drug development. Its well-defined structure, hydrophilicity, and reactivity make it an ideal tool for creating stable and biocompatible conjugates. The experimental protocols and workflows provided in this guide offer a starting point for researchers to harness the potential of this compound in their specific applications, from fundamental protein interaction studies to the development of next-generation targeted therapeutics. As the demand for sophisticated bioconjugates continues to grow, the importance of well-characterized and reliable crosslinkers like this compound will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 72236-26-1 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. 3-Arm PEG5-Amine | BroadPharm [broadpharm.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. escopharma.com [escopharma.com]

The Core Mechanism of Amine-Reactive PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules. By increasing hydrodynamic size and masking surface epitopes, PEGylation can improve pharmacokinetics, increase stability, and reduce the immunogenicity of proteins, peptides, and other therapeutic agents. At the heart of this technology are amine-reactive PEG linkers, which target the abundant primary amine groups found on the surface of proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.

This technical guide provides a comprehensive overview of the core mechanisms of action of the most common amine-reactive PEG linkers. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the underlying chemistry, reaction kinetics, and practical considerations for successful bioconjugation.

I. Mechanisms of Action of Amine-Reactive PEG Linkers

The selection of an appropriate amine-reactive PEG linker is critical and depends on the desired stability of the resulting conjugate, the specific characteristics of the biomolecule, and the intended application. The three primary classes of amine-reactive PEG linkers are N-hydroxysuccinimidyl (NHS) esters, aldehydes (for reductive amination), and isothiocyanates.

N-Hydroxysuccinimidyl (NHS) Ester PEG Linkers

PEG-NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[1][2]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[3]

Reaction Conditions:

-

pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[4] Below this range, the amine group is protonated and thus a poor nucleophile. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction and reducing conjugation efficiency.[5][6]

-

Temperature: The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7]

-

Buffer: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to avoid competition with the target protein.[8]

Linkage Stability: The resulting amide bond is highly stable under physiological conditions, with a half-life estimated to be in the range of years.[3][9]

dot

Caption: Mechanism of NHS Ester PEGylation.

Aldehyde PEG Linkers (Reductive Amination)

PEG aldehydes offer a highly selective method for N-terminal PEGylation by taking advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues.[10]

Mechanism: The reaction is a two-step process. First, the aldehyde group on the PEG linker reacts with a primary amine on the protein to form an unstable Schiff base (an imine). This intermediate is then reduced by a reducing agent to form a stable secondary amine linkage.[11]

Reaction Conditions:

-

pH: The initial Schiff base formation is favored at a slightly acidic to neutral pH (around 6-7). The subsequent reduction step is also efficient in this pH range. By controlling the pH, greater selectivity for the N-terminal amine can be achieved.[11][12]

-

Reducing Agent: A mild reducing agent is required to selectively reduce the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is commonly used, although less toxic alternatives like 2-picoline borane (B79455) are gaining traction.[11]

-

Temperature: The reaction is typically performed at room temperature.

Linkage Stability: The resulting secondary amine bond is very stable under physiological conditions.

dot

Caption: Mechanism of Reductive Amination.

Isothiocyanate PEG Linkers

PEG isothiocyanates react with primary amines to form stable thiourea (B124793) linkages. This chemistry offers an alternative to NHS esters, particularly when different reaction kinetics or linkage stability profiles are desired.

Mechanism: The reaction involves the nucleophilic attack of the primary amine on the carbon atom of the isothiocyanate group (-N=C=S). This forms an unstable intermediate that rearranges to the stable thiourea linkage.[1][13]

Reaction Conditions:

-

pH: The reaction is typically carried out at a pH of around 9.0.[13]

-

Temperature: The reaction can be performed at room temperature.

-

Buffer: Amine-free buffers are required.

Linkage Stability: The resulting thiourea bond is stable under physiological conditions.

dot

Caption: Mechanism of Isothiocyanate PEGylation.

II. Quantitative Data Summary

The efficiency and kinetics of PEGylation are influenced by several factors, including the type of amine-reactive linker, pH, temperature, and the stoichiometry of the reactants. The following tables summarize key quantitative parameters for the different amine-reactive PEGylation chemistries.

Table 1: Comparison of Reaction Conditions and Linkage Stability

| Feature | PEG-NHS Ester | PEG-Aldehyde (Reductive Amination) | PEG-Isothiocyanate |

| Optimal pH | 7.2 - 8.5[4] | ~6.0 - 7.0[11] | ~9.0[13] |

| Reaction Time | 30 min - 2 hours[7] | Up to 20 hours[11] | Variable, typically several hours |

| Linkage Formed | Amide | Secondary Amine | Thiourea |

| Linkage Stability | Very High[9] | Very High | High |

| Key Side Reaction | Hydrolysis of NHS ester[5] | - | Hydrolysis of isothiocyanate |

Table 2: Factors Influencing PEGylation Reaction Kinetics and Efficiency

| Factor | Influence on PEGylation |

| pH | Directly affects the nucleophilicity of the amine and the stability of the reactive group on the PEG linker. For NHS esters, higher pH increases aminolysis but also hydrolysis. For reductive amination, pH control allows for N-terminal selectivity.[5][12] |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to protein denaturation or increased side reactions.[11] |

| Stoichiometry (PEG:Protein Ratio) | A higher molar excess of PEG linker generally leads to a higher degree of PEGylation, but can also increase the risk of modifying multiple sites and forming heterogeneous products.[8] |

| PEG Chain Length | Longer PEG chains can introduce steric hindrance, potentially slowing down the reaction rate and limiting the accessibility of some amine sites. |

| PEG Architecture (Linear vs. Branched) | Branched PEGs can exhibit greater steric hindrance compared to linear PEGs of similar molecular weight, which can lead to more selective PEGylation at more accessible sites.[14] |

III. Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and consistent PEGylation. The following sections provide generalized methodologies for protein PEGylation using the three main classes of amine-reactive linkers and for the characterization of the resulting conjugates.

General Protocol for Protein PEGylation with NHS-Ester Linkers

dot

Caption: Workflow for NHS-Ester PEGylation.

Materials:

-

Protein of interest

-

Amine-free buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)[7]

-

PEG-NHS ester reagent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[7]

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.

-

PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.[7]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG reagent and byproducts by SEC or Ion Exchange Chromatography (IEX).[]

General Protocol for Protein PEGylation via Reductive Amination

dot

References

- 1. idosi.org [idosi.org]

- 2. creativepegworks.com [creativepegworks.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 9. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amino-PEG5-amine: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG5-amine (CAS No. 72236-26-1), a homobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, safety and handling procedures, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound, systematically named 1,15-Diamino-4,7,10,13-pentaoxapentadecane, is a polyethylene (B3416737) glycol (PEG) derivative containing two primary amine groups at either end of a five-unit PEG chain. This structure imparts hydrophilicity and flexibility, making it an ideal spacer for linking biomolecules.[1][2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 72236-26-1 | [1][3][] |

| Molecular Formula | C12H28N2O5 | [1][3][] |

| Molecular Weight | 280.36 g/mol | [3][][5] |

| Appearance | Colorless oil/liquid | [][5] |

| Purity | Typically >95% | --- |

Table 2: Physicochemical Data for this compound and Related Compounds

Note: A comprehensive Safety Data Sheet with detailed, experimentally verified physical properties specifically for this compound is not publicly available. The following table includes data from supplier information for this compound and data for structurally related PEG compounds as a reference. Researchers should verify these properties for their specific lot of material.

| Property | Value | Source/Compound |

| Boiling Point | 379.915 °C at 760 mmHg | BOC Sciences (this compound)[] |

| Density | 1.055 g/cm³ | BOC Sciences (this compound)[] |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO | Conju-Probe (this compound)[3] |

| Melting Point | -30 °C / -22 °F | Fisher Scientific (Tetraethylene glycol dimethyl ether)[6] |

| Flash Point | 141 °C / 285.8 °F | Fisher Scientific (Tetraethylene glycol dimethyl ether)[6] |

| Vapor Pressure | 0.099 Pa @ 20 °C | Fisher Scientific (Tetraethylene glycol dimethyl ether)[6] |

Safety and Handling

Table 3: Hazard Information and Precautionary Statements (General for PEG-Amine Compounds)

| Hazard Category | Statement |

| Health Hazards | May cause skin irritation.[8] May cause serious eye irritation.[8] May cause respiratory irritation.[8] |

| Precautionary Statements | Wear protective gloves, protective clothing, and eye/face protection.[8] Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors/spray.[8] |

| First Aid (Skin Contact) | Wash off with soap and plenty of water.[7] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing.[8] |

Storage and Stability

Proper storage is crucial to maintain the reactivity of the terminal amine groups.

-

Storage Temperature: Store at -20°C for long-term storage.[1]

-

Conditions to Avoid: Keep in a tightly sealed container, protected from light.[] Avoid exposure to heat, flames, and sparks, as well as oxidizing agents.[7]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as special waste and handled by a licensed disposal company.[7] Do not allow the material to enter drains or water courses.[7]

Experimental Protocols and Applications

This compound is a versatile linker used in various bioconjugation techniques. Its primary utility lies in its ability to connect two molecules through its terminal amine groups, which can react with carboxylic acids, activated NHS esters, and other carbonyl-containing moieties.

General Amide Coupling Protocol (Reaction with a Carboxylic Acid)

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid using carbodiimide (B86325) chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

-

Dissolve the carboxylic acid-containing molecule and a molar excess of NHS in the activation buffer.

-

Add a molar excess of EDC to the solution and stir for 15-30 minutes at room temperature to activate the carboxyl groups.

-

In a separate vial, dissolve this compound in the same buffer.

-

Add the this compound solution to the activated carboxylic acid solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Quench the reaction by adding the quenching solution.

-

Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC, column chromatography).

Caption: Workflow for amide coupling using EDC/NHS chemistry.

Application in PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Workflow:

-

Ligand Synthesis: Synthesize or procure a ligand for the target protein of interest (POI) and a ligand for an E3 ligase (e.g., Cereblon or VHL). One of these ligands should possess a reactive handle (e.g., a carboxylic acid) for conjugation to the linker.

-

Linker Conjugation: Conjugate the first ligand to one of the amine groups of this compound using a suitable coupling chemistry (e.g., amide bond formation as described in 3.1).

-

Purification: Purify the ligand-linker intermediate.

-

Second Ligand Conjugation: Conjugate the second ligand to the remaining free amine group on the PEG linker.

-

Final Purification: Purify the final PROTAC molecule.

References

- 1. This compound, 72236-26-1 | BroadPharm [broadpharm.com]

- 2. NH2-PEG5-NH2 (this compound, CAS: 72236-26-1) - Biopharma PEG [biochempeg.com]

- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. broadpharm.com [broadpharm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Storage and Stability of Amino-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and stability of Amino-PEG5-amine. Understanding these parameters is critical for ensuring the integrity and performance of this versatile bifunctional linker in research and drug development applications, including bioconjugation, PEGylation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Overview of this compound

This compound, also known as 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, is a homobifunctional crosslinker featuring a five-unit polyethylene (B3416737) glycol (PEG) spacer terminated by primary amine groups at both ends. The hydrophilic PEG backbone enhances the solubility of conjugates in aqueous media, while the terminal amines provide reactive sites for conjugation to various functional groups such as carboxylic acids and activated esters.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability and reactivity of this compound. The following conditions are recommended based on information from various suppliers.

Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[1][2] Short-term (days to weeks): 0-4°C.[1] | Minimizes degradation reactions such as oxidation and hydrolysis. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which can contribute to degradation. |

| Light | Store in a dark place or use an amber vial.[1][3] | Prevents light-induced degradation. |

| Form | Store as a neat liquid or solid (depending on the physical form at storage temperature). | Avoids potential solvent-mediated degradation during long-term storage. |

Handling

When working with this compound, the following handling practices should be observed:

-

Solvents: For reactions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to preserve the reactivity of the amine groups.[4]

-

Moisture: Avoid exposure to moisture. Handle the compound in a dry environment, such as a glove box, if possible.

-

Shipping: The compound is generally stable for a few weeks at ambient temperature during shipping.[1]

Stability Profile and Degradation Pathways

While specific long-term quantitative stability data for this compound is not extensively published, the stability can be inferred from the general behavior of polyethylene glycols and primary amines. The primary degradation pathways are oxidation and hydrolysis.

Oxidative Degradation

The polyethylene glycol chain is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metals. This process can lead to chain cleavage and the formation of various byproducts.

A potential pathway for the oxidative degradation of the PEG chain is outlined below. This process can generate aldehydes and carboxylic acids, which may further react with the terminal amine groups.

Hydrolytic Stability

This compound itself does not contain readily hydrolyzable bonds in its backbone. However, the stability of conjugates formed using this linker will depend on the stability of the newly formed linkage (e.g., an amide bond), which is generally stable under physiological conditions. The presence of moisture during storage, especially at non-optimal pH, can affect the primary amine groups.

Factors Influencing Stability

Several factors can impact the stability of this compound:

| Factor | Influence on Stability |

| Temperature | Higher temperatures accelerate oxidative degradation. |

| Oxygen | The presence of oxygen is a key factor in the oxidative degradation of the PEG chain. |

| Light | UV light can initiate radical formation, leading to oxidative degradation. |

| pH | While the PEG backbone is stable over a wide pH range, the reactivity of the terminal amines is pH-dependent. Extreme pH values in solution could potentially catalyze degradation over long periods. |

| Transition Metals | Metal ions can catalyze oxidative degradation. |

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound for a specific application, it is recommended to perform stability studies. The following are generalized protocols for assessing the stability of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for assessing the purity of this compound and monitoring its degradation over time. Due to the lack of a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often used.

Methodology:

-

System: HPLC or UPLC system with a CAD or ELSD.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: CAD or ELSD.

-

Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

LC-MS is a powerful tool for identifying the molecular weights of degradation products, which helps in elucidating the degradation pathways.

Methodology:

-

System: LC-MS system with an Electrospray Ionization (ESI) source.

-

LC Conditions: Similar to the HPLC method described above.

-

MS Conditions:

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100 - 1000.

-

Analysis: Monitor for the parent ion of this compound (C12H28N2O5, MW = 280.37; [M+H]+ = 281.2) and the appearance of new peaks corresponding to potential degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy can be used to confirm the chemical structure of this compound and detect changes that may occur upon degradation.

Methodology:

-

System: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterium (B1214612) oxide (D2O).

-

Experiments:

-

¹H NMR: The characteristic peaks for the PEG backbone protons appear around 3.6 ppm. Changes in the integration of these peaks or the appearance of new signals can indicate degradation.

-

¹³C NMR: Provides information on the carbon skeleton.

-

Summary of Stability Data and Recommendations

The following table summarizes the key stability information and provides recommendations for ensuring the optimal performance of this compound.

| Parameter | Condition | Expected Stability | Recommendation |

| Temperature | -20°C | High (months to years) | Recommended for long-term storage. |

| 0-4°C | Moderate (days to weeks) | Suitable for short-term storage. | |

| Ambient | Low (days) | Avoid for storage; acceptable for shipping. | |

| Light Exposure | Dark | High | Store in an amber vial or dark place. |

| Light | Low | Avoid exposure to light. | |

| Atmosphere | Inert (Argon, Nitrogen) | High | Purge container with inert gas for long-term storage. |

| Air | Moderate to Low | Minimize exposure to air. | |

| Solvents | Anhydrous DMF, DMSO | High (for reactions) | Use for reactions to maintain amine reactivity. |

| Aqueous solutions | Variable (pH dependent) | Prepare fresh for use; avoid long-term storage in solution. |

Conclusion

This compound is a valuable tool in bioconjugation and drug development. Its stability is crucial for reproducible results. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the high quality of this important reagent. For critical applications, it is advisable to perform in-house stability testing using the analytical methods outlined in this guide to confirm the integrity of the material under specific experimental conditions.

References

An In-depth Technical Guide to Amino-PEG5-amine: Synonyms and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, nomenclature, and key chemical data for Amino-PEG5-amine, a versatile homobifunctional linker widely utilized in biomedical research and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Nomenclature and Identification

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of five ethylene (B1197577) glycol units flanked by primary amine groups at both termini. This structure imparts hydrophilicity and flexibility, making it an ideal linker for a variety of applications.[1] The definitive identification of this compound is established through its IUPAC name and CAS registry number.

| Identifier | Value |

| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diamine[2][3] |

| CAS Number | 72236-26-1[4] |

Synonyms and Alternative Nomenclature

In scientific literature and commercial catalogs, this compound is referred to by a variety of synonyms and alternative names. Understanding these different nomenclatures is crucial for efficient literature searches and product sourcing.

| Category | Synonym/Nomenclature |

| Common Abbreviations | This compound, NH2-PEG5-NH2[5] |

| Structural Representations | H2N-PEG5-CH2CH2NH2[5] |

| Systematic Names | 1,17-Diamino-3,6,9,12,15-pentaoxaheptadecane[5] |

| 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine[5] | |

| 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[5] | |

| 1,17-diamino-3,6,9,12,15-pentaoxahptadecane[5] | |

| 1,ω,17-ω-Diamino-ω-3,ω,6,ω,9,ω,12,ω,15-ω-pentaoxaheptadecane[5] | |

| 2-[2-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethylamine[5] |

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is provided below. This data is essential for experimental design, including reaction stoichiometry calculations and analytical characterization.

| Property | Value |

| Molecular Formula | C12H28N2O5[4] |

| Molecular Weight | 280.36 g/mol [5] |

| Exact Mass | 280.1998 u[2] |

| Appearance | Colorless to light yellow liquid[6] |

| Purity | Typically >95% or >98%[2][4] |

| Solubility | Soluble in DMSO[2] |

| Storage Conditions | Store at -20°C, protected from light[4] |

| SMILES Code | NCCOCCOCCOCCOCCOCCN[2] |

| InChI Key | FOOPZYBJIJNBLQ-UHFFFAOYSA-N[2] |

Logical Relationships in Nomenclature

The various names and identifiers for this compound are interconnected based on chemical naming conventions and structural representations. The following diagram illustrates these relationships.

Experimental Protocols

This compound is a versatile building block in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[6] Its terminal primary amines readily react with various functional groups, most notably carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.

General Protocol for Amide Coupling with a Carboxylic Acid

This protocol outlines the general steps for conjugating this compound to a molecule containing a carboxylic acid moiety using a carbodiimide (B86325) coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., MES buffer at pH 4.5-6.0 for EDC activation)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents, if used) to the solution. Allow the activation to proceed for 15-30 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.0-1.2 equivalents) in the reaction buffer.

-

Add the this compound solution to the activated carboxylic acid solution.

-

Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.[7]

-

Once the reaction is complete, quench any unreacted activated esters by adding a quenching solution.

-

Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC or silica (B1680970) gel chromatography.

General Protocol for Reaction with an NHS Ester

This protocol describes the direct reaction of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., PBS or bicarbonate buffer at pH 7.2-8.5)

-

Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)

Procedure:

-

Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.

-

Dissolve this compound (1.0-2.0 equivalents) in the reaction buffer.

-

Add the NHS ester solution to the this compound solution with gentle stirring.

-

Allow the reaction to proceed at room temperature for 30 minutes to 4 hours. The reaction progress can be monitored by LC-MS or TLC.

-

Purify the conjugate to remove unreacted starting materials and byproducts using a suitable method based on the properties of the conjugate.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bioconjugate using this compound.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas due to its ability to link different molecular entities while enhancing solubility and providing a flexible spacer.

-

PROTACs: It is frequently used as a linker in the synthesis of PROTACs, connecting a target protein binder to an E3 ligase ligand.[8]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting ability of the antibody to deliver the drug specifically to cancer cells.

-

Bioconjugation: It facilitates the labeling of proteins, peptides, and other biomolecules with tags, dyes, or other functional moieties.[5]

-

Surface Modification: this compound can be used to functionalize surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and provide handles for further modification.[5]

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult relevant literature for detailed experimental conditions tailored to their specific needs.

References

- 1. lcms.cz [lcms.cz]

- 2. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound, 72236-26-1 | BroadPharm [broadpharm.com]

- 5. This compound, CAS 72236-26-1 | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Amino-PEG5-amine Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction